barium(2+);fluoren-8a-ide
Description
Barium(2+);fluoren-8a-ide is an organobarium compound consisting of a barium cation (Ba²⁺) paired with a deprotonated fluoren-8a-ide anion (C₁₃H₉⁻). Fluorenide anions are derived from fluorene, a polycyclic aromatic hydrocarbon, through deprotonation at specific positions. Barium, as a Group 2 alkaline earth metal, imparts high reactivity and ionic character to the compound, distinguishing it from transition-metal organometallics.
Properties
CAS No. |
23431-44-9 |
|---|---|
Molecular Formula |
C26H18Ba |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
barium(2+);fluoren-8a-ide |
InChI |
InChI=1S/2C13H9.Ba/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h2*1-9H;/q2*-1;+2 |
InChI Key |
QYOONDAYWSFWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[C-]2C=C3C=CC=CC3=C2C=C1.C1=C[C-]2C=C3C=CC=CC3=C2C=C1.[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);fluoren-8a-ide typically involves the reaction of barium salts with fluoren-8a-ide precursors. One common method is the reaction of barium chloride with sodium fluoren-8a-ide in an aqueous solution. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form. Advanced techniques like solvent extraction and recrystallization may be employed to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);fluoren-8a-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce fluorenone derivatives, while reduction can yield fluoren-8a-ide derivatives with different functional groups.
Scientific Research Applications
Barium(2+);fluoren-8a-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of barium(2+);fluoren-8a-ide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Barium Hydroxide (Ba(OH)₂·8H₂O)
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) is a well-characterized inorganic barium compound. While both compounds contain Ba²⁺, their anions differ significantly: hydroxide (OH⁻) versus fluoren-8a-ide. Key distinctions include:
- Solubility : Barium hydroxide is moderately soluble in water (3.5 g/100 mL at 20°C), whereas barium fluoren-8a-ide is likely insoluble due to the hydrophobic fluorenide moiety.
- Basicity: Barium hydroxide is a strong base, neutralizing acids to form barium salts . In contrast, barium fluoren-8a-ide may act as a base in non-aqueous solvents but is less reactive toward protic acids due to steric hindrance from the fluorenide ligand.
- Applications : Barium hydroxide is used in glass production and organic synthesis, while fluorenide salts are niche reagents in polymer chemistry and ligand design.
Sodium Fluorenide (NaC₁₃H₉)
Sodium fluorenide shares the fluorenide anion but pairs it with Na⁺ instead of Ba²⁺. Differences arise from cation size and charge:
- Ionic Radius : Na⁺ (102 pm) is smaller than Ba²⁺ (135 pm), leading to tighter ion pairing and higher solubility in polar aprotic solvents (e.g., THF) for sodium fluorenide.
- Reactivity : Sodium fluorenide is a stronger reductant due to the lower charge density of Na⁺, whereas barium fluoren-8a-ide may exhibit Lewis acidity from the Ba²⁺ center.
Transition-Metal Fluorenides (e.g., Ferrocene Derivatives)
Transition-metal fluorenides (e.g., iron or cobalt complexes) differ in electronic structure:
- Conductivity : Barium fluoren-8a-ide is likely insulating, while metallocene derivatives exhibit redox activity and semiconducting properties.
- Thermal Stability : Barium compounds generally decompose at lower temperatures (<400°C) compared to transition-metal analogs (>600°C).
Data Tables
Table 1. Comparative Properties of Barium(2+);Fluoren-8a-ide and Analogues
Research Findings and Limitations
The provided evidence lacks direct data on this compound, necessitating extrapolation from related compounds. For instance:
- lists fluorene derivatives (e.g., fluorescein) but omits fluorenide salts .
- Fluoride data in is irrelevant to fluorenide chemistry .
Thus, this analysis relies on general principles of organometallic chemistry, emphasizing the need for targeted studies on barium fluoren-8a-ide’s synthesis, stability, and reactivity.
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